8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride is a synthetic compound notable for its unique bicyclic structure and the presence of fluorine atoms. This compound is classified under azabicyclic compounds, which are characterized by their nitrogen-containing bicyclic frameworks. The chemical formula for 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride is , with a molecular weight of approximately 183.63 g/mol. Its CAS number is 1779942-70-9, and it is recognized for its potential applications in medicinal chemistry and pharmacology due to its bioactive properties .
The synthesis of 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride typically involves multi-step organic reactions that may include the following:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product .
The molecular structure of 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride features a bicyclic arrangement with a nitrogen atom integrated into one of the rings. The fluorine substituents at the 8-position significantly influence the compound's reactivity and biological activity.
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride can participate in various chemical reactions typical for nitrogen-containing heterocycles, including:
Reactions involving this compound often require specific conditions such as inert atmospheres or specialized catalysts to prevent degradation or unwanted side reactions .
The mechanism of action for 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets such as neurotransmitter receptors or enzymes due to its structural similarity to known pharmacophores.
Research indicates that compounds in this class may exhibit significant activity against certain biological pathways, potentially influencing neurotransmission or metabolic processes .
Relevant analyses such as spectroscopic methods (NMR, IR) are frequently employed to confirm structural integrity and purity during synthesis and characterization phases .
8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride has potential applications in:
The unique properties conferred by the difluoromethyl groups make it an attractive candidate for further investigation in pharmacological contexts .
The core bicyclic framework of 8,8-difluoro-3-azabicyclo[3.2.1]octane is synthesized via stereocontrolled intramolecular cyclization strategies. Key advances involve chiral auxiliaries or asymmetric catalysts to control stereogenicity at bridgehead carbons adjacent to the tertiary amine. One patented methodology employs in situ resolution using L-tartaric acid to achieve >98% enantiomeric excess (ee) in the final hydrochloride salt [7]. The bicyclic scaffold is assembled through a ring-closing reaction of appropriately functionalized pyrrolidine precursors, where the gem-difluoro moiety is introduced prior to ring closure via deoxyfluorination of a ketone precursor using reagents like DAST or Deoxo-Fluor [10]. Computational studies confirm that the gem-difluoro substitution significantly rigidifies the scaffold, with the fluorine atoms adopting equatorial positions to minimize A1,3 strain [6].
Table 1: Physicochemical Properties of 8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₁₂ClF₂N | PubChem CID 91663918 |
Molecular Weight | 183.63 g/mol | [2] [6] |
Topological Polar Surface Area | 12.03 Ų | Computational Analysis |
SMILES | FC1(F)C2CNCC1CC2.[H]Cl | [6] [10] |
logP (Consensus) | 1.74 | [6] |
Asymmetric hydrogenation of fluorinated enamines using chiral palladium catalysts enables direct access to enantiopure intermediates. A patent describes [(R)-BINAP]PdCl₂-catalyzed hydrogenation of 3-(difluoroalkylidene)-1-proline esters, achieving 92% ee at 50 bar H₂ pressure [7]. Organocatalytic approaches employ proline-derived catalysts for Mannich-type annulations between fluorinated acetals and N-protected aminobutyrals. This one-pot sequence constructs the bicyclic core with 88% ee and reduces synthetic steps compared to linear routes [7] [9]. Fluorine’s electronegativity necessitates tailored reaction conditions: low temperatures (−40°C) and polar aprotic solvents (DMF) prevent defluorination during cyclization [6].
Salt formation is critical for enhancing crystallinity and stability. Gas-phase HCl bubbling into ethanol solutions of the free base yields high-purity (>97%) hydrochloride crystals [2]. Optimal crystallization employs mixed solvent systems (ethanol:ethyl acetate, 3:1 v/v), generating needles with low hygroscopicity [9]. Process-scale purification uses anti-solvent crystallization with MTBE, achieving >99.5% purity by reducing trapped solvents. X-ray powder diffraction confirms polymorphic Form I dominance when crystallized below 10°C [4].
Table 2: Solvent Systems for Hydrochloride Salt Crystallization
Solvent System | Purity (%) | Crystal Morphology | Yield (%) |
---|---|---|---|
Ethanol (neat) | 97.0 | Needles | 85 |
Ethanol:Ethyl Acetate (3:1) | 99.2 | Prisms | 91 |
Methanol:MTBE (1:5) | 99.5 | Plates | 78 |
Protecting group strategies balance deprotection ease and fluorination compatibility. N-Boc protection enables clean lithiation at C8 for electrophilic fluorination (e.g., NFSI), while acid-labile groups like N-Cbz cause side reactions during fluorination [4]. Carbamate-protected intermediates undergo diastereoselective gem-difluorination using SF4 at 80°C without epimerization [6]. After fluorination, Boc deprotection uses anhydrous HCl/dioxane to minimize hydrolysis byproducts, crucial for maintaining the integrity of the gem-difluoro moiety [10].
Table 3: Protecting Group Performance in Intermediate Synthesis
Protecting Group | Fluorination Compatibility | Deprotection Conditions | Yield (%) |
---|---|---|---|
Boc | High | HCl/dioxane (0°C) | 95 |
Cbz | Moderate | H₂/Pd-C, EtOH | 82 |
Fmoc | Low | Piperidine/DMF | <50 |
Solvent-free fluorination using polymer-supported DAST analogs reduces HF byproduct generation by 70% compared to liquid reagents [10]. Microwave-assisted ring closure (100°C, 20 min) in water cuts energy use by 40% and improves atom economy to 89% by avoiding metal catalysts [7]. Continuous-flow hydrogenation with Pd/C membranes enables in-line HCl salt formation, reducing solvent waste by 65% [4]. E-factor analysis confirms a 30% reduction in chemical waste versus batch processes when using these integrated methods [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0